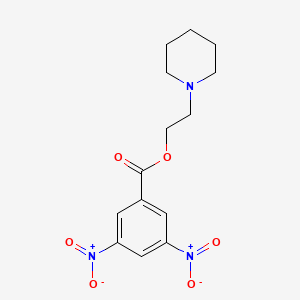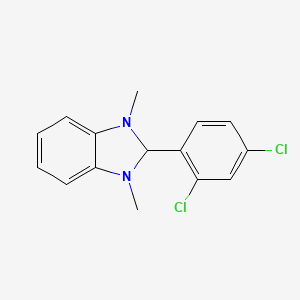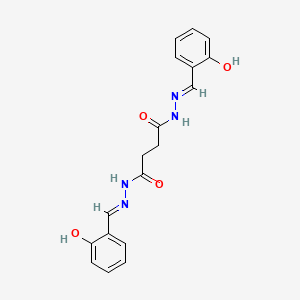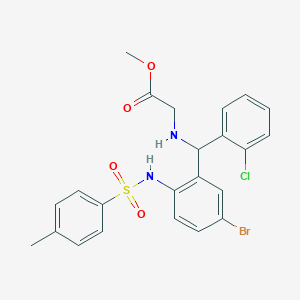
1-amino-N-butyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-amino-N-butyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide is a complex organic compound that belongs to the anthracene family This compound is characterized by its unique structure, which includes an anthracene core with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-N-butyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with anthracene as the starting material.
Oxidation: Anthracene is oxidized to form 9,10-anthraquinone.
Amination: The 9,10-anthraquinone undergoes amination to introduce the amino group at the 1-position.
Butylation: The amino group is then reacted with butylamine to form the N-butyl derivative.
Carboxylation: Finally, the carboxyl group is introduced at the 2-position to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing methods such as recrystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-amino-N-butyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone moiety to a hydroquinone.
Substitution: The amino and butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional quinone derivatives, while reduction may produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
1-amino-N-butyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1-amino-N-butyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA.
Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
- 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
- 1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
- 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
Uniqueness
1-amino-N-butyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its N-butyl substitution enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C19H18N2O3 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
1-amino-N-butyl-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C19H18N2O3/c1-2-3-10-21-19(24)14-9-8-13-15(16(14)20)18(23)12-7-5-4-6-11(12)17(13)22/h4-9H,2-3,10,20H2,1H3,(H,21,24) |
Clave InChI |
KBBZRGQPTAMVQM-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid](/img/structure/B11709677.png)

![methyl N-[{5-bromo-2-[(ethoxycarbonyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B11709681.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11709683.png)

![2-(Benzylamino)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one](/img/structure/B11709699.png)
![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709720.png)

![N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide](/img/structure/B11709734.png)

![4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11709743.png)
![4-[(2E)-2-benzylidenehydrazino]benzenesulfonamide](/img/structure/B11709761.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11709769.png)
